molecular formula C11H10N4O2S2 B2565136 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1428358-65-9

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2565136
CAS No.: 1428358-65-9
M. Wt: 294.35
InChI Key: ZSDNRABTHXFMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido[2,1-b][1,3]thiazine core. The molecule includes a thiazole moiety linked via an amide group at the 3-position and a keto group at the 6-position. The compound’s stability and solubility may be influenced by its amide linkage and aromatic substituents.

Properties

IUPAC Name

6-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c16-8-1-2-13-11-15(8)5-7(6-19-11)9(17)14-10-12-3-4-18-10/h1-4,7H,5-6H2,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNRABTHXFMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves the reaction of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The compound’s structure allows it to bind to specific receptors or active sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[2,1-b][1,3]thiazine scaffold is versatile, with modifications at positions 6, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(1,3-thiazol-2-yl) carboxamide at C3 Not reported ~340–450 (estimated) Amide linkage; thiazole moiety
6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid (1333960-79-4) Carboxylic acid at C3 C8H8N2O3S 212.23 Free carboxylic acid; lower solubility
Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-... (MFCD01944833) 4-Chlorophenyl at C6; methyl at C8; benzyl ester at C7 C22H19ClN2O3S 426.91 Halogenated aryl; ester group; higher lipophilicity
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-... (254433-14-2) 4-Fluorophenyl at C6; ethyl ester at C7 C18H18FN2O3S 376.41 Fluoro substituent; ester hydrolysis susceptibility
7-Ethyl-8-methyl-N-(2-methylphenyl)-6-oxo... (1396862-13-7) Ethyl at C7; 2-methylphenyl carboxamide C18H21N3O2S 343.44 Alkyl and aryl substitutions; enhanced steric bulk
Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-... (618411-21-5) Benzyloxy-methoxyphenyl at C6; methyl ester at C7 C24H24N2O5S 452.50 Polar O-functional groups; complex aromaticity

Key Observations:

Functional Group Impact :

  • The amide group in the target compound likely enhances metabolic stability compared to ester-containing analogs (e.g., ), which may undergo hydrolysis in vivo.
  • Halogenated aryl groups (Cl, F) in analogs could improve target binding via hydrophobic interactions, a feature absent in the target compound.

Solubility and Bioavailability: The free carboxylic acid derivative (CAS 1333960-79-4) has lower solubility, necessitating salt forms (e.g., hydrochloride ). The target compound’s amide group may offer intermediate solubility.

Synthetic Accessibility :

  • Cyclization strategies (e.g., via thiourea intermediates ) are common for constructing the pyrimido[2,1-b][1,3]thiazine core. Substituents at C6 and C7 are introduced via condensation or nucleophilic substitution .

Biological Activity

6-oxo-N-(1,3-thiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, and provides insights into structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole moiety and a pyrimidine derivative. Its chemical formula is C12H8N4O2S2C_{12}H_{8}N_{4}O_{2}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. For instance, compounds with similar structural features have been tested against various cancer cell lines:

CompoundCell LineGI50 (μM)
6-oxo-N-(1,3-thiazol-2-yl)-2H-pyrimidoColon Cancer0.41–0.69
6-oxo-N-(1,3-thiazol-2-yl)-2H-pyrimidoMelanoma0.48–13.50
6-oxo-N-(1,3-thiazol-2-yl)-2H-pyrimidoOvarian Cancer0.25–5.01

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Activity

The compound's thiazole component has been linked to antimicrobial properties. Similar thiazole derivatives have shown promising activity against various bacterial strains:

Study FocusBacterial StrainActivity
Thiazole DerivativesStaphylococcus aureusEffective
Thiazole DerivativesEscherichia coliModerate

These findings suggest that modifications in the thiazole ring can enhance antimicrobial efficacy .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the thiazole ring has been associated with increased potency against cancer cell lines. For example:

  • Substituent Effects : Compounds with halogen substitutions (Cl, Br) exhibited enhanced anticancer activity.
  • Functional Group Variations : Modifications in the carboxamide group can influence both solubility and bioavailability.

Case Study 1: Anticancer Screening

A comprehensive screening of various derivatives of similar thiazole-pyrimidine compounds was conducted using the National Cancer Institute's (NCI) 60-cell line screen. The results indicated that certain modifications led to compounds with GI50 values as low as 0.25 μM against ovarian cancer cells .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were synthesized and tested against common pathogens. The results demonstrated that compounds with a specific thiazole substitution exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.